
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Übersicht
Beschreibung
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is a chemical compound with the molecular formula C12H12N2O3. It is known for its unique structure, which includes a quinazolinone core linked to a butanoic acid moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to yield the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Conjugation Reactions via Carbodiimide Coupling
This compound undergoes peptide-bond formation through carbodiimide-mediated activation of its carboxylic acid group. A representative example involves coupling with amines or hydrazides:
Example Reaction :
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid + (4-Methoxyphenyl)piperidin-4-ylmethanone → 2-{4-[4-(4-Methoxybenzoyl)piperidin-1-yl]-4-oxobutyl}-3H-quinazolin-4-one
Reagents/Conditions | Yield | Product Characterization | Source |
---|---|---|---|
EDCI, HOBt, NMM in DMF, 18 hr, 20°C | 59% | HPLC/MS: [M+H]⁺ = 460.2 |
This reaction highlights its utility in synthesizing bioactive conjugates for drug discovery .
Nucleophilic Substitution at the Quinazolinone Core
The quinazolinone ring undergoes substitution at position 2 when exposed to nucleophiles. For example, thiol-containing reagents replace the sulfanyl group under microwave-assisted conditions:
General Reaction :
2-Sulfanylquinazolinone + Methyl bromoacetate → 2-((Alkylthio)quinazolinone)
Reagents/Conditions | Yield | Key Spectral Data (¹H NMR) | Source |
---|---|---|---|
NaOAc, EtOH, MW 120°C, 10 min | 59% | δ 4.01 (CH₂), 3.69 (OCH₃) |
This method offers rapid synthesis of derivatives with enhanced antimicrobial properties .
Alkylation and Esterification
The butanoic acid side chain participates in alkylation and esterification to modify solubility or reactivity:
Esterification Example :
this compound → Methyl ester derivative
Reagents/Conditions | Yield | Application | Source |
---|---|---|---|
SOC₂, MeOH, reflux | 85% | Intermediate for hydrazides |
Ester derivatives serve as precursors for hydrazide formation, enabling further functionalization .
Cyclization Reactions
Under acidic conditions, the compound forms fused heterocycles. For instance, heating in acetic anhydride induces cyclization:
Reaction Pathway :
Butanoic acid derivative → Benzoxazinone intermediate → Fused quinazolinone-pyrrolidine system
Reagents/Conditions | Yield | Product | Source |
---|---|---|---|
Ac₂O, 130–140°C, 1 hr | 72% | Pyrrolo[2,1-b]quinazoline |
This method demonstrates its versatility in constructing polycyclic frameworks .
Hydrazone Formation
The carboxylic acid group reacts with hydrazides to form hydrazones, enhancing bioactivity:
Example :
this compound + Phenylhydrazine → Hydrazone derivative
Reagents/Conditions | Yield | Biological Activity | Source |
---|---|---|---|
DCC, HOBt, DMF, 24 hr | 68% | Antioxidant (IC₅₀ = 25 μg/mL) |
Hydrazones exhibit improved radical-scavenging activity compared to parent compounds .
Comparative Reactivity Table
Reaction Type | Reagents/Conditions | Yield | Key Applications |
---|---|---|---|
Carbodiimide Coupling | EDCI/HOBt, DMF, 20°C | 59–68% | Drug conjugates |
Nucleophilic Substitution | NaOAc, EtOH, MW | 59% | Antimicrobial agents |
Esterification | SOC₂/MeOH | 85% | Intermediate synthesis |
Cyclization | Ac₂O, 130–140°C | 72% | Heterocyclic scaffolds |
Mechanistic Insights
-
Carbodiimide Activation : The carboxylic acid forms an active ester with HOBt, facilitating nucleophilic attack by amines .
-
Microwave-Assisted Reactions : Enhanced reaction rates due to efficient dielectric heating, reducing side reactions .
-
Cyclization Pathways : Intramolecular nucleophilic acyl substitution drives ring formation .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The unique structure of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid positions it as a candidate for drug development. Its quinazolinone core is prevalent in various bioactive compounds, suggesting potential therapeutic applications. Research indicates that derivatives of quinazolinones exhibit a range of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties .
Drug Discovery
Due to its structural similarities to other bioactive molecules, this compound may serve as a scaffold for developing new therapeutic agents. Preliminary studies suggest that modifications to the butanoic acid side chain could enhance its pharmacological profile. The compound's interactions with specific biological targets are crucial for understanding its mechanism of action.
Synthetic Chemistry
Several methods have been reported for synthesizing this compound, each varying in yield and purity. These methods include:
- Niementowski Reaction : A common approach involving anthranilic acid derivatives and amides.
- Microwave-Assisted Synthesis : A method that improves reaction times and yields .
Interaction Studies
Understanding the interaction of this compound with biological targets is essential for elucidating its pharmacodynamics. Initial studies have indicated potential interactions with enzymes involved in metabolic pathways, which could lead to the development of inhibitors or modulators.
Case Study 1: Antitumor Activity
Research has demonstrated that derivatives of quinazolinones exhibit significant antitumor activity. A study evaluating various substituted quinazolinones found that specific modifications led to enhanced cytotoxic effects against cancer cell lines . This suggests that this compound could be further explored in this context.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of quinazolinone derivatives highlighted their effectiveness against a range of pathogens. The study indicated that compounds similar to this compound could be developed into novel antibiotics.
Wirkmechanismus
The mechanism of action of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, making the compound a subject of interest in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones
- N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
Uniqueness
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is unique due to its specific structural features, which include a quinazolinone core linked to a butanoic acid moiety This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds
Biologische Aktivität
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features, particularly the quinazolinone moiety. This article explores its biological activity, focusing on antimicrobial properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol. The compound features a bicyclic structure that includes a benzene ring fused to a pyrimidine ring, linked to a butanoic acid side chain. This configuration is significant for its biological activity and reactivity.
Antimicrobial Properties
Research indicates that compounds with a quinazolinone backbone exhibit notable antimicrobial activity. A study synthesized various peptides conjugated with this compound and evaluated their efficacy against different bacterial strains. The findings suggest that these conjugates show enhanced activity against Gram-negative bacteria compared to Gram-positive bacteria, potentially due to the interaction between the charged groups and the heterocyclic ring structure .
Table 1: Antimicrobial Activity of Conjugated Peptides
Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) |
---|---|---|
Peptide-VP + Compound | E. coli | 15 |
Peptide-GVP + Compound | S. aureus | 10 |
Peptide-VGVP + Compound | Pseudomonas aeruginosa | 20 |
The increase in peptide chain length correlated with an increase in antimicrobial activity, suggesting that hydrophobic interactions play a crucial role in the compound's efficacy .
Cytotoxicity
Quinazolinone derivatives have been investigated for their cytotoxic effects on cancer cell lines. In one study, derivatives similar to this compound were tested against HeLa cells, showing significant cytotoxicity at certain concentrations . This highlights the potential of this compound as a lead in anticancer drug development.
Synthesis Methods
The synthesis of this compound typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This method provides an efficient route to produce the desired compound with high yields and purity.
Typical Reaction Scheme:
- Starting Material: Anthranilic acid hydrazide
- Reagents: Diethyl oxalate
- Conditions: Microwave irradiation
- Product: this compound
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. The presence of functional groups in its structure allows for various biochemical interactions, which are crucial for its antimicrobial and cytotoxic effects.
Case Studies
- Antimicrobial Evaluation: A study reported the synthesis and evaluation of conjugates involving this compound against various bacterial strains. The results indicated that modifications in the peptide structure significantly influenced antimicrobial efficacy .
- Cytotoxicity Against Cancer Cells: Another investigation assessed the cytotoxic effects of similar quinazolinone derivatives on cancer cell lines, demonstrating promising results that warrant further exploration into their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid, and what coupling agents are recommended?
The compound is synthesized via coupling reactions using carbodiimide-based reagents. A representative method involves dissolving the starting material in DMF at 0°C, followed by the addition of EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), and DIEA (N,N-diisopropylethylamine) to activate carboxylic acid groups. THF is often used as a co-solvent to improve reaction efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the quinazolinone ring and butanoic acid backbone. Mass spectrometry (ESI or MALDI-TOF) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. Infrared (IR) spectroscopy identifies key functional groups like the carbonyl (C=O) stretch at ~1700 cm⁻¹ .
Q. How is this compound utilized in peptide conjugation studies?
The carboxylic acid moiety enables conjugation to peptide benzyl esters via amide bond formation. For example, coupling with VP-OBzl (a peptide ester) in the presence of EDCl/HOBt and DIEA yields heterocyclic-conjugated peptides. Post-conjugation, catalytic hydrogenation (HCO₂NH₄/Pd-C) removes protecting groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling efficiency with sterically hindered peptides?
Steric hindrance can reduce coupling yields. Strategies include:
- Increasing the molar ratio of coupling agents (e.g., EDCl:HOBt = 2:1).
- Extending reaction time to 24–48 hours at 4°C.
- Using polar aprotic solvents like DMF:THF (1:1) to enhance solubility .
Q. What methodologies address solubility challenges in aqueous biological assays?
The compound’s poor water solubility can be mitigated by:
- Derivatization with hydrophilic groups (e.g., PEGylation).
- Formulating with cyclodextrins or lipid-based nanoparticles.
- Using co-solvents like DMSO (≤5% v/v) in assay buffers .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions or impurity profiles. Recommendations:
- Validate purity via HPLC (>98%).
- Replicate assays across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria).
- Compare results with structurally similar derivatives (e.g., fluorophenyl analogs) .
Q. What strategies are effective for designing stable quinazolinone-peptide conjugates?
Stability is influenced by linker length and conjugation sites. Key considerations:
- Use non-cleavable linkers (e.g., butanoic acid chain) for prolonged activity.
- Introduce steric shielding groups near the amide bond to reduce enzymatic degradation.
- Validate stability via accelerated degradation studies (e.g., 37°C, pH 7.4 buffer) .
Q. How can computational modeling predict interactions with biological targets like SLC29A1?
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model binding to transporters. Input the SMILES string (e.g., C1C(=O)N=C2C=CC=CC2=N1CCCC(=O)O
) into tools like SwissDock to identify potential binding pockets. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What experimental conditions ensure the compound’s stability during long-term storage?
- Store lyophilized powder at -20°C under inert gas (argon).
- Avoid exposure to light and moisture (use desiccants).
- For solutions, prepare fresh in anhydrous DMSO and aliquot to prevent freeze-thaw cycles .
Q. How should researchers interpret conflicting mass spectrometry data from TIC chromatograms?
Contradictory peaks may indicate degradation or isomerization. Steps for resolution:
- Cross-reference with high-resolution MS (HRMS).
- Perform tandem MS (MS/MS) to fragment ions and identify structural anomalies.
- Validate via orthogonal methods (e.g., NMR or X-ray crystallography) .
Q. Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the quinazolinone ring .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to benchmark activity .
- Data Reproducibility : Share raw spectral data (NMR, MS) in supplementary materials for peer validation .
Eigenschaften
IUPAC Name |
4-(4-oxo-3H-quinazolin-2-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-5H,3,6-7H2,(H,15,16)(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUFDMAFCDCNMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295034 | |
Record name | 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95494-51-2 | |
Record name | 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.